Methyl (1E)-N-methylethanimidothioate
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Overview
Description
Preparation Methods
The synthesis of methyl N-methylthioacetimidate involves several steps. Initially, acetaldehyde reacts with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then chlorinated to form chloroacetaldoxime. The final step involves the reaction of chloroacetaldoxime with methyl mercaptan in the presence of sodium hydroxide, resulting in the formation of methyl thialdoxime .
Chemical Reactions Analysis
Methyl N-methylthioacetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thioethers .
Scientific Research Applications
Methyl N-methylthioacetimidate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds. In biology, it serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding nerve function and developing treatments for neurological disorders Industrially, it is used for pest control in agriculture, ensuring crop protection and food safety .
Mechanism of Action
The primary mechanism of action of methyl N-methylthioacetimidate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, methyl N-methylthioacetimidate causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle overstimulation, and eventual paralysis of the pest . This mechanism is similar to that of other carbamate insecticides.
Comparison with Similar Compounds
Methyl N-methylthioacetimidate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its rapid action and broad-spectrum effectiveness. Unlike some other carbamates, it is highly soluble in water, which increases its potential for environmental contamination . Other similar compounds include methyl parathion and oxamyl, which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .
Conclusion
Methyl N-methylthioacetimidate is a versatile compound with significant applications in agriculture, chemistry, biology, and medicine. Its unique properties and rapid action make it an important tool for pest control and scientific research. its high toxicity necessitates careful handling and regulation to minimize potential hazards to humans and the environment.
Properties
CAS No. |
59073-00-6 |
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Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
methyl N-methylethanimidothioate |
InChI |
InChI=1S/C4H9NS/c1-4(5-2)6-3/h1-3H3 |
InChI Key |
NLITYCNQKFOKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)SC |
Origin of Product |
United States |
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